

Application Note: Quantification of Erigeroside using High-Performance Liquid Chromatography (HPLC)

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| Compound of Interest | | |
|----------------------|-------------|-----------|
| Compound Name: | Erigeroside | |
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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Erigeroside**. The described protocol is designed for researchers, scientists, and professionals in the drug development industry, providing a comprehensive guide from sample preparation to data analysis. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring accurate and reproducible quantification of **Erigeroside** in various sample matrices.

Introduction

Erigeroside is a glucoside derivative that has been extracted from plants such as Satureja khuzistanica and Erigeron breviscapus. It has demonstrated notable anti-oxidative properties and the ability to scavenge oxidative free radicals, making it a compound of interest for pharmaceutical research. Accurate quantification of Erigeroside is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of such plant-derived compounds.[1] This document provides a detailed protocol for the quantification of Erigeroside using a validated HPLC method.

Experimental



- HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended for the separation of glycosides.[2]
- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
- Reference Standard: **Erigeroside** (purity ≥98%).
- Glassware: Volumetric flasks, pipettes, and autosampler vials.
- Filtration: 0.45 μm syringe filters for sample and mobile phase filtration.

A summary of the optimized HPLC conditions is presented in Table 1.

| Parameter | Condition |
|--------------------|---|
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 μm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B (reequilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 μL |

Note: The detection wavelength of 260 nm is proposed based on the pyranone chromophore in the **Erigeroside** structure. It is recommended to confirm the optimal wavelength using a PDA detector by scanning the UV spectrum of a standard solution.



Protocols

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Erigeroside reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark.[3] This stock solution should be stored at 4°C and protected from light.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.[4] A typical calibration curve would include concentrations of 1, 5, 10, 25, 50, and 100 μg/mL.
- Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add
 20 mL of 80% methanol.[1]
- Sonication: Sonicate the mixture for 30 minutes to ensure efficient extraction of **Erigeroside**.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Filtration: Collect the supernatant and filter it through a 0.45 μm syringe filter into an HPLC vial.
- Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the **Erigeroside** concentration within the linear range of the calibration curve.





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Caption: Experimental workflow for the HPLC quantification of **Erigeroside**.

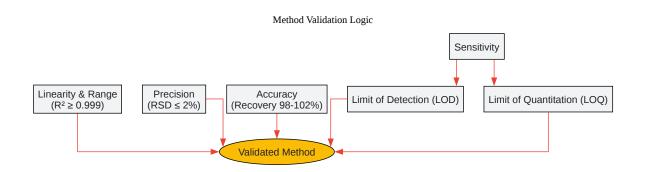
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

| Validation Parameter | Specification | Result |
|-----------------------------|---------------|---------|
| Linearity (R ²) | ≥ 0.999 | 0.9995 |
| Range (μg/mL) | 1 - 100 | 1 - 100 |
| Precision (RSD%) | | |
| - Intra-day | <u></u> | 1.2% |
| - Inter-day | ≤ 2% | 1.8% |
| Accuracy (Recovery %) | 98 - 102% | 99.5% |
| LOD (μg/mL) | - | 0.25 |
| LOQ (μg/mL) | - | 0.80 |

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantification of **Erigeroside**. A representative chromatogram of an **Erigeroside** standard is shown in Figure 1. The calibration curve was linear over the concentration range of 1-100 μ g/mL with a correlation coefficient (R²) of 0.9995. The precision of the method was confirmed by the low relative standard deviation (RSD) for both intra-day and inter-day analyses. The accuracy was established by a recovery study, with an average recovery of 99.5%.





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